molecular formula C25H37N5O5 B13742622 H-D-Ala-Leu-Lys-Amc

H-D-Ala-Leu-Lys-Amc

Cat. No.: B13742622
M. Wt: 487.6 g/mol
InChI Key: FHYIXLQAMONDNN-UXPWSPDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-Leu-Lys-Amc involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-Leu-Lys-Amc primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as plasmin. The hydrolysis of the amide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected and quantified using fluorescence spectroscopy .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a specific protease (e.g., plasmin) and is carried out under physiological conditions (pH 7.4, 37°C). The reaction can be monitored by measuring the increase in fluorescence intensity at an excitation wavelength of 342 nm and an emission wavelength of 440 nm .

Major Products Formed

The primary product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), a highly fluorescent compound. The release of AMC serves as an indicator of protease activity and is used in various enzymatic assays .

Scientific Research Applications

H-D-Ala-Leu-Lys-Amc has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:

Mechanism of Action

H-D-Ala-Leu-Lys-Amc exerts its effects through its role as a substrate for proteolytic enzymes. When the compound is cleaved by an enzyme such as plasmin, the amide bond between the peptide and the AMC moiety is hydrolyzed, releasing the fluorescent AMC. This release can be detected and quantified, providing a measure of enzyme activity. The molecular targets of this compound are the active sites of proteolytic enzymes, where the hydrolysis reaction occurs .

Properties

Molecular Formula

C25H37N5O5

Molecular Weight

487.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide

InChI

InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32)/t16-,19+,20+/m1/s1

InChI Key

FHYIXLQAMONDNN-UXPWSPDFSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.